REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][CH:5]=1)=[O:3].C1(C)C(S([O-])(=O)=[O:19])=CC=CC=1.C([N+](CC)(CC)CC)C>[Pt].CO>[OH:10][C:7]1[CH:6]=[CH:5][C:4]([C:2]([CH:1]=[O:19])=[O:3])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
50.9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
tetraethylammonium toluene sulfonate
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is charged (633% of theoretical value)
|
Type
|
CUSTOM
|
Details
|
a current efficiency of 50% is obtained
|
Type
|
DISTILLATION
|
Details
|
About 150 g methanol is distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4)
|
Type
|
CUSTOM
|
Details
|
Subsequent hydrolysis at 62° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |